3-(5-Bromo-2-pyrimidinyl)-3-azetidinol
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Overview
Description
3-(5-Bromo-2-pyrimidinyl)-3-azetidinol is a chemical compound that features a brominated pyrimidine ring attached to an azetidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-pyrimidinyl)-3-azetidinol typically involves the reaction of 5-bromo-2-pyrimidine with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a more streamlined process to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more sustainable reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-pyrimidinyl)-3-azetidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 3-(5-Bromo-2-pyrimidinyl)-3-azetidinone.
Reduction: Formation of 3-(2-pyrimidinyl)-3-azetidinol.
Substitution: Formation of 3-(5-Amino-2-pyrimidinyl)-3-azetidinol or 3-(5-Thio-2-pyrimidinyl)-3-azetidinol.
Scientific Research Applications
3-(5-Bromo-2-pyrimidinyl)-3-azetidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-pyrimidinyl)-3-azetidinol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromo-2-pyrimidinyl)thio]propionic acid
- 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde
- 3-[(5-Bromo-2-pyrimidinyl)amino]-4-chlorobenzonitrile
Uniqueness
3-(5-Bromo-2-pyrimidinyl)-3-azetidinol is unique due to its specific combination of a brominated pyrimidine ring and an azetidine ring with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H8BrN3O |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-(5-bromopyrimidin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C7H8BrN3O/c8-5-1-10-6(11-2-5)7(12)3-9-4-7/h1-2,9,12H,3-4H2 |
InChI Key |
LWLZLKGALYKMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=NC=C(C=N2)Br)O |
Origin of Product |
United States |
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